N-(3-bromophenyl)-4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the bromophenyl group: This step may involve a nucleophilic substitution reaction using 3-bromophenylamine.
Formation of the hydrazone linkage: This can be done by reacting the intermediate with 2-chlorobenzaldehyde to form the hydrazone.
Attachment of the morpholinyl group: This step may involve a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced forms.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the morpholinyl group, in particular, may influence its solubility, stability, and interactions with biological targets.
Properties
Molecular Formula |
C20H19BrClN7O |
---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-2-N-[(Z)-(2-chlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19BrClN7O/c21-15-5-3-6-16(12-15)24-18-25-19(27-20(26-18)29-8-10-30-11-9-29)28-23-13-14-4-1-2-7-17(14)22/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13- |
InChI Key |
ZJOJPOREPCGSJE-QRVIBDJDSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Cl)NC4=CC(=CC=C4)Br |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Cl)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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